REACTION_CXSMILES
|
[Cl-].[CH3:2][O:3][CH2:4][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Li]CCCC.[O:29]1[CH2:34][CH2:33][C:32](=O)[CH2:31][CH2:30]1>C1COCC1>[CH3:2][O:3][CH:4]=[C:32]1[CH2:33][CH2:34][O:29][CH2:30][CH2:31]1 |f:0.1|
|
Name
|
|
Quantity
|
24.82 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
24.76 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
recooled in an ice-water bath
|
Type
|
CONCENTRATION
|
Details
|
After 20 min the reaction mixture was concentrated to an oily reside
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with Et2O (150 mL)
|
Type
|
CUSTOM
|
Details
|
the supernatant was decanted
|
Type
|
CONCENTRATION
|
Details
|
the combined supernatants were concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude title compound (7.3 g) as an orange oil
|
Type
|
WASH
|
Details
|
Flash chromatography (10×18 cm) eluting with a gradient (5-10%) of EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC=C1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |